molecular formula C11H19N3O B14328257 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile CAS No. 106847-70-5

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile

Katalognummer: B14328257
CAS-Nummer: 106847-70-5
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: YBVKANPSNGAXQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile is an organic compound with the molecular formula C10H17N3O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a dimethylamino group and a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Addition of the Nitrile Group: The nitrile group can be added through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Catalytic Processes: Catalysts may be used to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Dimethylamino)propanenitrile: A simpler analog with similar functional groups but lacking the azepane ring.

    3-(Dimethylamino)-2-oxoazepane: Similar structure but without the nitrile group.

Uniqueness

3-[3-(Dimethylamino)-2-oxoazepan-1-yl]propanenitrile is unique due to the combination of the azepane ring, dimethylamino group, and nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

106847-70-5

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

3-[3-(dimethylamino)-2-oxoazepan-1-yl]propanenitrile

InChI

InChI=1S/C11H19N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-6,8-9H2,1-2H3

InChI-Schlüssel

YBVKANPSNGAXQN-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCCCN(C1=O)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.